
2(3H)-Benzothiazolone, 3-ethyl-
Overview
Description
2(3H)-Benzothiazolone, 3-ethyl- is an organic compound belonging to the benzothiazolone family Benzothiazolones are heterocyclic compounds containing a benzene ring fused to a thiazole ring The 3-ethyl derivative is characterized by an ethyl group attached to the nitrogen atom in the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone, 3-ethyl- typically involves the cyclization of o-aminothiophenol with ethyl chloroformate. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 2(3H)-Benzothiazolone, 3-ethyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzothiazolone, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazolones depending on the substituent introduced.
Scientific Research Applications
2(3H)-Benzothiazolone, 3-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone, 3-ethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the context of its anticancer properties, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
2(3H)-Benzothiazolone: The parent compound without the ethyl group.
2(3H)-Benzothiazolone, 3-methyl-: A derivative with a methyl group instead of an ethyl group.
2(3H)-Benzothiazolone, 3-phenyl-: A derivative with a phenyl group.
Comparison: 2(3H)-Benzothiazolone, 3-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to the parent compound and other derivatives, the 3-ethyl derivative may exhibit different solubility, stability, and potency in various applications.
Biological Activity
2(3H)-Benzothiazolone, 3-ethyl- is a compound that belongs to the family of benzothiazolone derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of 2(3H)-Benzothiazolone Derivatives
The synthesis of 2(3H)-benzothiazolone derivatives typically involves the reaction of 2-aminobenzenethiol with various carbonyl compounds. For instance, researchers have synthesized a series of styryl-2(3H)-benzothiazolone analogs that demonstrate promising anticancer properties. One notable derivative, 26Z , exhibited potent cytotoxic activity with an IC50 value of against EA.hy926 endothelial cells, indicating its potential as an anti-angiogenic agent .
Anticancer Properties
The anticancer activity of benzothiazolone derivatives has been extensively studied. The compound 26Z not only inhibited vasculogenesis but also disrupted pre-existing vasculature. It acts as a microtubule-modulating agent, interfering with endothelial cell invasion and migration. Notably, it induces cell-cycle arrest at the G2/M phase and leads to mitotic spindle multipolarity, which may contribute to its cytotoxic effects .
Cholinesterase Inhibition
Recent studies have shown that certain benzothiazolone derivatives exhibit significant inhibitory activity against cholinesterases (ChEs). For example, a series of synthesized benzothiazolone compounds demonstrated higher inhibitory activity against butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE). The most potent inhibitor in this series had an IC50 value of for BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
The mechanisms underlying the biological activities of 2(3H)-benzothiazolone derivatives involve various biochemical pathways:
- Microtubule Disruption : Compounds like 26Z interfere with microtubule dynamics, leading to impaired cell division and increased apoptosis in cancer cells.
- Cholinergic Modulation : The inhibition of cholinesterases by benzothiazolone derivatives enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits.
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazolone derivatives:
- Anticancer Activity : A study on a series of styryl-2(3H)-benzothiazolone analogs showed that modifications in the molecular structure significantly influenced their cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 and MCF-7) with IC50 values ranging from to .
- Cholinesterase Inhibition : Another research highlighted that compound M13 was a reversible noncompetitive inhibitor of BChE with a K_i value of , indicating its potential as a therapeutic agent for Alzheimer's disease .
Summary Table of Biological Activities
Activity Type | Compound | IC50 Value | Target Cell Type/Enzyme |
---|---|---|---|
Anticancer Activity | 26Z | EA.hy926 (Endothelial Cells) | |
Cholinesterase Inhibition | M13 | Butyrylcholinesterase (BChE) |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-ethyl-2(3H)-benzothiazolone and its derivatives?
A robust approach involves N-alkylation of the benzothiazolone core with dibromoalkanes, followed by coupling with a piperazine core to form bivalent ligands. For example, intermediates like 3-(2-(piperazin-1-yl)ethyl)benzo[d]thiazol-2(3H)-one (4b) are synthesized via N-alkylation using dibromoethane, yielding compounds with confirmed structures via NMR and mass spectrometry . Alternative routes include cyclization of ortho-substituted benzoic acid azides using ammonium azide and Vilsmeier complexes, enabling one-pot synthesis of benzothiazolone derivatives .
Q. How can researchers characterize 3-ethyl-2(3H)-benzothiazolone and validate its purity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR (e.g., δ 7.69–6.78 ppm for aromatic protons in 4b) confirm structural integrity .
- Mass Spectrometry (MS): EI-MS data (e.g., m/z 264 [M+1] for 4b) validate molecular weight .
- Chromatography: LC-MS/MS spectra (e.g., QTOF at 35V and 90V) provide fragmentation patterns for identity confirmation .
Q. What are the primary biological targets of 3-ethyl-2(3H)-benzothiazolone derivatives?
These compounds act as dual inhibitors of inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB) , critical mediators of inflammation. For instance, compound 3j (a piperazine-linked benzothiazolone dimer) showed IC values ≤1 μM against both targets, outperforming reference drugs like indomethacin .
Advanced Research Questions
Q. How does alkyl chain length between the benzothiazolone moiety and piperazine core influence bioactivity?
Systematic SAR studies reveal that carbon linker length (2–6 carbons) modulates binding affinity and metabolic stability. Shorter chains (e.g., 2 carbons in 3j) enhance iNOS/NF-κB inhibition (IC ~1 μM), while longer chains reduce activity due to steric hindrance or rapid degradation via N-alkylation pathways. Heterodimers with asymmetric linkers (e.g., 5t) retain potency but exhibit shorter half-lives (~3 hours in vivo) .
Q. What molecular interactions drive the binding of 3-ethyl-2(3H)-benzothiazolone derivatives to iNOS?
Docking studies (using Discovery Studio) show that piperazine-linked dimers occupy a hydrophobic pocket near the iNOS heme cofactor. Key interactions include:
- Hydrogen bonding between the benzothiazolone carbonyl and Arg256.
- π-Stacking of the aromatic ring with Phe363.
- Hydrophobic contacts with Val346 and Ile350. These interactions explain the enhanced inhibitory activity of dimers like 8b compared to monomers .
Q. How do 3-ethyl-2(3H)-benzothiazolone derivatives perform in in vivo anti-inflammatory models?
In carrageenan-induced rat paw edema assays, compounds 3j and 8b reduced inflammation by 65–70% at 10 mg/kg, comparable to ketorolac. However, rapid metabolic degradation (e.g., via hepatic N-dealkylation) limits their duration of action, necessitating structural optimization for prolonged efficacy .
Q. Are there contradictions in reported cytotoxicity data for benzothiazolone derivatives?
While most compounds (e.g., 3j, 5t) show no cytotoxicity in renal (LLC-PK1) or tumor (SK-OV-3) cells at ≤25 μg/mL , some studies note weak antiproliferative effects in KB oral cancer cells at higher doses. This suggests context-dependent cytotoxicity, potentially linked to off-target NF-κB modulation in malignant vs. normal cells .
Q. Methodological Considerations
Q. What strategies mitigate metabolic instability in benzothiazolone-based therapeutics?
- Structural rigidification: Replacing flexible alkyl linkers with cyclic amines improves metabolic stability.
- Prodrug approaches: Masking the piperazine nitrogen with acyloxyalkyl groups delays degradation.
- Isotopic labeling: -tagged analogs (e.g., in pharmacokinetic studies) track metabolite formation .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
Properties
IUPAC Name |
3-ethyl-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXFCOPBOYHONF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483985 | |
Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-14-0 | |
Record name | 2(3H)-Benzothiazolone, 3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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